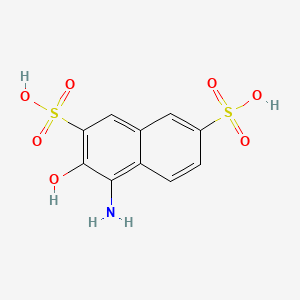

4-Amino-3-hydroxy-2,7-naphthalenedisulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-3-hydroxy-2,7-naphthalenedisulfonic acid is an organic compound with the chemical formula C10H9NO7S2This compound is characterized by its white to gray crystalline powder form and is soluble in alkaline solutions, slightly soluble in water, alcohol, and ether .

Preparation Methods

4-Amino-3-hydroxy-2,7-naphthalenedisulfonic acid is typically synthesized through a multi-step process involving nitration, reduction, and sulfonation reactions. The general synthetic route includes:

Nitration: Naphthalene is nitrated to form nitronaphthalene.

Reduction: The nitronaphthalene is then reduced to form aminonaphthalene.

Sulfonation: The aminonaphthalene undergoes sulfonation to introduce sulfonic acid groups at specific positions on the naphthalene ring.

Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to optimize yield and purity. The process may include steps such as:

Sulfonation with fuming sulfuric acid: to obtain naphthalene trisulfonic acid.

Nitration with mixed acid: to produce nitronaphthalene trisulfonic acid.

Reduction with iron powder: to yield aminonaphthalene trisulfonic acid.

Neutralization and filtration: to isolate the final product.

Chemical Reactions Analysis

4-Amino-3-hydroxy-2,7-naphthalenedisulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to corresponding amines.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Iron powder, sodium dithionite.

Substitution reagents: Sodium nitrite, hydrochloric acid for diazotization; aromatic amines for coupling reactions.

Major products formed from these reactions include various azo dyes, which are widely used in the textile industry for coloring fabrics .

Scientific Research Applications

4-Amino-3-hydroxy-2,7-naphthalenedisulfonic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.

Biology: The compound is used in biochemical assays and as a staining agent in microscopy.

Industry: Widely used in the production of dyes, pigments, and optical brighteners for textiles, plastics, and paper

Mechanism of Action

The mechanism of action of 4-Amino-3-hydroxy-2,7-naphthalenedisulfonic acid involves its ability to undergo electrophilic substitution reactions, forming stable azo compounds. These reactions typically involve the formation of a diazonium ion intermediate, which then couples with another aromatic compound to form the final azo dye. The molecular targets and pathways involved include the interaction with aromatic amines and the formation of stable azo linkages .

Comparison with Similar Compounds

4-Amino-3-hydroxy-2,7-naphthalenedisulfonic acid can be compared with similar compounds such as:

8-Amino-1-naphthol-3,6-disulfonic acid: Similar in structure but differs in the position of the amino and hydroxyl groups.

1-Amino-8-hydroxynaphthalene-3,6-disulfonic acid: Another isomer with different functional group positions.

Disodium 4-amino-5-hydroxy-2,7-naphthalenedisulfonate: A disodium salt form of the compound

These compounds share similar chemical properties but differ in their specific applications and reactivity due to the positional differences of functional groups.

Properties

IUPAC Name |

4-amino-3-hydroxynaphthalene-2,7-disulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO7S2/c11-9-7-2-1-6(19(13,14)15)3-5(7)4-8(10(9)12)20(16,17)18/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVCEUPBLBYYEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO7S2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007-20-7 |

Source

|

| Record name | 1-Amino-2-naphthol-3,6-disulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002007207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-AMINO-2-NAPHTHOL-3,6-DISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J1ZN24P49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B15342027.png)

![Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B15342034.png)